Structural Enablement of the Most Potent SREBP Inhibitor (FGH10019) Compared to the Parent Lead Fatostatin
The target compound serves as the direct precursor to FGH10019 (compound 24), which exhibits an 8‑fold improvement in SREBP inhibitory potency relative to fatostatin, the original screening hit [1]. Conversion of the carboxylic acid to a methanesulfonamide through the phenylamine intermediate (compound 19) yields FGH10019 with an IC₅₀ of 0.7 μM in the SRE‑luciferase reporter assay, compared with 5.6 μM for fatostatin [2].
| Evidence Dimension | SREBP transcriptional activation inhibition in CHO‑K1 cells (luciferase reporter assay) |
|---|---|
| Target Compound Data | IC₅₀ = 0.7 ± 0.2 μM (as FGH10019 derived from the target acid) |
| Comparator Or Baseline | Fatostatin (= 4‑(4‑methylphenyl)‑2‑(2‑propylpyridin‑4‑yl)thiazole): IC₅₀ = 5.6 ± 2.9 μM |
| Quantified Difference | Approximately 8‑fold increase in potency |
| Conditions | Co‑transfected CHO‑K1 cells, 3×SRE‑luciferase reporter, normalized to β‑gal, n ≥ 3 |
Why This Matters
Procuring the target acid enables downstream synthesis of the most potent SREBP inhibitor identified in the diarylthiazole series, a critical competitive advantage for laboratories pursuing metabolic disorder or oncology targets.
- [1] Kamisuki, S., et al. (2011). J. Med. Chem., 54(13), 4923–4927. (Abstract and Table 3: compound 24 IC₅₀ 0.7 μM vs. fatostatin IC₅₀ 5.6 μM). View Source
- [2] Kamisuki, S., et al. (2011). J. Med. Chem., 54(13), 4923–4927. (Table 3 and Figure 2). View Source
